molecular formula C33H41N3O14 B12296728 N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine

N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine

Katalognummer: B12296728
Molekulargewicht: 703.7 g/mol
InChI-Schlüssel: MCARXWIZADFQPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
The compound, with the CAS number 62203-19-4 (also referenced as 1308872-02-7), is a glycosylated asparagine derivative. Its molecular formula is C₁₈H₃₁N₃O₁₂, and its molecular weight is 481.45 g/mol . The structure includes:

  • A β-D-glucopyranosyl backbone with a 6-O-linked α-L-fucopyranosyl residue.
  • An N-acetylamino group at the C2 position of the glucopyranose.
  • An L-asparagine residue linked via a glycosidic bond.
  • An N2-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the asparagine side chain .

Applications in Research
This compound is pivotal in glycobiology and medicinal chemistry, particularly in studies of cancer, autoimmune diseases, and inflammation due to its structural mimicry of natural glycoproteins . Its Fmoc group enables use in solid-phase peptide synthesis (SPPS), where acid-labile protecting groups are essential .

Eigenschaften

Molekularformel

C33H41N3O14

Molekulargewicht

703.7 g/mol

IUPAC-Name

4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(34-15(2)37)30(50-22)36-23(38)11-21(31(44)45)35-33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H,34,37)(H,35,46)(H,36,38)(H,44,45)

InChI-Schlüssel

MCARXWIZADFQPU-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von N-[2-(Acetylamino)-2-desoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagin umfasst mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen, Glykosylierungsreaktionen und die Kupplung von Aminosäuren. Der Syntheseweg beginnt typischerweise mit der Herstellung der Glykosyl-Donor- und -Akzeptormoleküle, gefolgt von ihrer Kupplung unter bestimmten Reaktionsbedingungen. Industrielle Produktionsmethoden können automatisierte Festphasen-Synthesetechniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Glycosylation: Formation of the Disaccharide Core

  • Starting materials :

    • α-L-fucopyranosyl donor (e.g., activated as a glycosyl halide or thioglycoside).

    • β-D-glucopyranose acceptor with a 6-OH group (target for fucosylation).

  • Reaction conditions :

    • Promoters : Mercury(II) cyanide (Hg(CN)₂) or silver salts (AgOTf) to facilitate SN2 glycosylation .

    • Solvent : DMF or dichloromethane.

  • Outcome : A β-D-glucopyranosyl-(1→6)-α-L-fucopyranosyl disaccharide with a 2-acetamido group on the glucose residue .

Amide Bond Formation

  • Coupling partners :

    • Disaccharide : Activated as a glycosylamine (e.g., via azide reduction followed by amine generation).

    • Fmoc-L-asparagine : Carboxyl group activated (e.g., using EDC/HOBt or DCC) for amide coupling .

  • Reaction conditions :

    • Coupling reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) .

    • Solvent : DMF or dichloromethane.

  • Outcome : Formation of a glycosyl-asparagine amide bond .

Fmoc Deprotection

  • Conditions :

    • Base : Piperidine (20–30% in DMF) or other basic reagents .

    • Temperature : Room temperature for 30–60 minutes.

  • Outcome : Removal of the Fmoc group from asparagine, exposing the α-amino group for further reactions .

Molecular and Reaction Data Table

Property Value/Description Source
Molecular Formula C₃₃H₄₁N₃O₁₄
Molecular Weight 703.7 g/mol
Fmoc Deprotection Piperidine (20–30% in DMF) at RT for 30–60 min
Glycosylation Promoter Hg(CN)₂ or AgOTf
Coupling Reagents EDC/HOBt or DCC

Analytical and Stability Considerations

  • Purity : TLC (≥98%) .

  • Stability : Stable under conditions where Fmoc remains intact (e.g., acidic to neutral pH) .

  • Hydrolysis : Susceptible to hydrolysis of the amide bond under strong acidic or basic conditions.

Wissenschaftliche Forschungsanwendungen

The compound's structure allows it to mimic natural glycoproteins, making it useful for studying glycosylation patterns in proteins. Glycosylation plays a crucial role in various biological processes, including:

  • Cell-cell interactions : Fucosylated glycans are known to influence cell adhesion and migration, which are critical in immune responses and cancer metastasis.
  • Immune modulation : The presence of specific sugar residues can alter the immune response, making this compound a candidate for research into immunotherapeutics.

Drug Development

N-[2-(Acetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine can be utilized in the design of novel drug candidates, particularly in:

  • Targeted therapies : By understanding how this compound interacts with specific receptors or enzymes, researchers can develop drugs that target diseases more effectively.
  • Vaccine development : Its ability to mimic glycan structures found on pathogens may enhance vaccine efficacy by improving immune recognition.

Glycobiology Studies

This compound serves as a valuable tool for glycobiology research, particularly in:

  • Glycan profiling : It can be used as a standard for analyzing glycan structures through techniques like mass spectrometry.
  • Functional assays : Researchers can use it to study the functional consequences of glycosylation on protein behavior.

Case Study 1: Glycosylation and Cancer Research

In a study examining the role of fucosylation in cancer progression, researchers utilized this compound to assess its effects on tumor cell adhesion. The results demonstrated that the fucosyl moiety enhanced adhesion to endothelial cells, suggesting a mechanism by which cancer cells may metastasize more effectively.

Case Study 2: Vaccine Design

Another research initiative focused on using this compound to design a vaccine against a viral pathogen. By incorporating the fucosylated structure into the vaccine formulation, researchers observed an improved immune response compared to traditional formulations, highlighting its potential as an adjuvant.

Wirkmechanismus

The mechanism of action of N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can act as a substrate or inhibitor of these enzymes, thereby modulating the glycosylation of proteins and affecting their biological activity. The pathways involved include the enzymatic transfer of sugar moieties to proteins and the subsequent modification of these glycosylated proteins .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

N-[2-Acetamido-2-deoxy-β-D-glucopyranosyl]-L-asparagine (CAS 2776-93-4)
  • Structure : Lacks the Fmoc group and fucose residue.
  • Molecular Weight : 335.3 g/mol .
  • Function : Used in glycoprotein synthesis but lacks the Fmoc protection, limiting its utility in SPPS.
  • Key Difference : The absence of Fmoc reduces its stability under basic conditions compared to the target compound .
N2-Boc-L-asparagine Derivatives (e.g., CAS 137255-40-4)
  • Structure : Features a Boc (tert-butoxycarbonyl) group instead of Fmoc.
  • Molecular Weight : ~400–450 g/mol .
  • Function : Boc protection is base-labile, making it suitable for orthogonal synthesis strategies. However, it is less stable in acidic environments than Fmoc-protected analogues .
Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranoside
  • Structure : A trisaccharide with fucose and GlcNAc residues but lacks the asparagine and Fmoc group.
  • Application : Used to study glycosyltransferase specificity rather than peptide conjugation .

Functional Analogues

Di-N-acetylchitobiose Asparagine Derivatives
  • Structure: Simpler glycans (e.g., O-β-D-mannopyranosyl-(1→4)-GlcNAc-Asn).
  • Molecular Weight : ~600–700 g/mol.
  • Role : Early models for N-linked glycan biosynthesis; lack fucose and modern protecting groups like Fmoc .
Fuc-GlcNAc-Asn (Unprotected Variant)
  • Structure : Matches the target compound but without Fmoc.
  • Application : Used in enzymatic studies of fucosylation but unsuitable for peptide synthesis due to unprotected amine groups .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Features Applications
N-[2-(Acetylamino)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranosyl]-N2-Fmoc-L-asparagine 62203-19-4 481.45 Fmoc protection, fucose, asparagine SPPS, glycobiology, cancer research
N2-Boc-L-asparagine derivative 137255-40-4 ~420 Boc protection, no fucose Orthogonal synthesis, glycoprotein studies
Di-N-acetylchitobiose asparagine 50605-09-9 ~600 Mannose-GlcNAc-Asn, no Fmoc/fucose Historical glycan biosynthesis models
Methyl glycoside trisaccharide Not specified ~600 Fucose, GlcNAc, methyl group Glycosyltransferase specificity studies

Key Research Findings

  • Synthetic Utility : The Fmoc group in the target compound enhances compatibility with SPPS, enabling automated glycopeptide synthesis .
  • Biological Relevance : The α-L-fucose residue mimics natural glycans involved in cell adhesion and immune recognition, making the compound valuable for studying cancer metastasis .
  • Stability Comparison : Fmoc-protected derivatives show superior stability in basic conditions compared to Boc analogues, which require acidic deprotection .

Biologische Aktivität

N-[2-(Acetylamino)-2-deoxy-6-O-(α-L-fucopyranosyl)-β-D-glucopyranosyl]-N2-Fmoc-L-asparagine is a synthetic glycopeptide derivative with potential applications in glycobiology, particularly in studying glycoprotein processing, immune modulation, and disease pathogenesis. Below is a detailed exploration of its biological activity based on available research.

1. Structural and Functional Overview

This compound is a glycosylated derivative of asparagine, featuring:

  • Core Structure : An asparagine backbone modified with an N-acetylglucosamine (GlcNAc) moiety.
  • Fucosylation : The presence of an α-L-fucose unit at the 6-O position of GlcNAc.
  • Fmoc Protection : A fluorenylmethyloxycarbonyl (Fmoc) group for synthetic applications.

The structural modifications mimic natural N-glycan motifs, which play critical roles in cellular recognition, signaling, and immune responses .

2.1 Glycoprotein Processing

The compound is relevant in studying glycoprotein biosynthesis and degradation:

  • It mimics N-glycan structures found in glycoproteins, enabling the study of enzymatic processes such as fucosylation and glycosidase activity.
  • Fucosylated glycans are markers for diseases like cancer and inflammatory disorders .

2.2 Immune Modulation

Fucosylated glycans are known to interact with immune receptors:

  • Lectin Binding : The α-L-fucose residue enhances binding specificity to lectins such as DC-SIGN and selectins, which mediate immune cell adhesion and pathogen recognition .
  • Antibody Quality Control : Core fucosylation affects the efficacy of therapeutic antibodies by modulating Fc receptor binding .

2.3 Disease Pathogenesis

The compound’s structure is linked to conditions involving glycosylation defects:

  • Fucosidosis : A lysosomal storage disorder characterized by defective α-L-fucosidase activity. Accumulation of similar fucosylated glycans has been observed in patients .
  • Aspartylglycosaminuria : The compound can serve as a biomarker for this genetic disorder due to its structural similarity to naturally occurring glycopeptides .

3.1 Fucosidosis

Research indicates that compounds like this can be used to study the accumulation of fucosylated glycans in tissues:

  • Patients exhibit neurological deterioration, growth retardation, and other severe symptoms due to impaired degradation of fucosylated oligosaccharides .

3.2 Lectin Specificity

Studies with algal lectins have demonstrated strict specificity for core α1,6-fucosylation:

  • This specificity has implications for cancerogenesis and the development of diagnostic tools for glycan-related diseases .

Table 1: Summary of Biological Activities

Biological Activity Mechanism/Target Relevance
Glycoprotein processingMimics N-glycan structuresEnzyme activity studies
Immune modulationInteracts with lectins (e.g., DC-SIGN)Pathogen recognition, antibody design
Disease biomarkerStructural similarity to natural glycansFucosidosis, aspartylglycosaminuria

Table 2: Disease Associations

Disease Role of Similar Glycans References
FucosidosisAccumulation due to defective α-L-fucosidase
AspartylglycosaminuriaDiagnostic marker for impaired glycoprotein metabolism

5. Applications in Research

  • Synthetic Biology : Used as a substrate or inhibitor in enzymatic studies related to glycosidases and glycosyltransferases.
  • Therapeutics Development : Aids in designing fucose-containing drugs or therapeutic antibodies.
  • Diagnostics : Serves as a model compound for developing assays targeting fucosylated glycans.

Q & A

Q. What synthetic strategies are optimal for constructing the α-L-fucopyranosyl linkage in this compound?

The α-L-fucopyranosyl moiety requires regioselective glycosylation, often achieved via transglycosylation or chemical glycosylation . For example, Vetere et al. demonstrated regioselective α-L-fucosylation using enzymatic transglycosylation to synthesize branched oligosaccharides . Chemical methods may involve benzyl/tert-butyldiphenylsilyl (TBDPS) protecting groups to direct reactivity, as seen in the synthesis of similar fucosylated glycoconjugates . Key steps:

  • Use TBDPS at the 6-O position of galactose to block undesired reactivity.
  • Activate the fucosyl donor (e.g., trichloroacetimidate) under mild acidic conditions (e.g., 0.1 M TMSOTf in CH2_2Cl2_2).
  • Monitor reaction progress via TLC (silica gel, 5:1 CHCl3_3:MeOH) or LC-MS.

Q. How can the Fmoc-protected asparagine moiety be introduced without side reactions?

The Fmoc group is acid-labile but stable under basic conditions. A stepwise approach is recommended:

Synthesize the glycosyl donor (e.g., 2-acetamido-2-deoxy-6-O-α-L-fucopyranosyl-β-D-glucopyranose) first.

Activate the glycosyl donor (e.g., as a trichloroacetimidate) and couple it to N-Fmoc-L-asparagine using Schmidt conditions (TMSOTf catalysis in anhydrous DCM) .

Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeOH gradient) to isolate the product.

Q. What analytical techniques validate the regiochemistry of the fucosylation?

  • NMR Spectroscopy : Key signals include:
    • α-L-Fuc H1: δ ~5.1 ppm (doublet, J = 3.5–4.0 Hz).
    • β-D-GlcNAc H1: δ ~4.7 ppm (J = 8.5 Hz).
    • NOESY correlations between Fuc H1 and GlcNAc H6 confirm the 6-O linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error.

Advanced Research Questions

Q. How can competing glycosylation pathways be minimized during synthesis?

Competing β-fucosylation or over-glycosylation can arise due to:

  • Incomplete protection : Ensure all hydroxyl groups except the target (6-O of GlcNAc) are blocked. For example, use TBDPS at GlcNAc 3-O and 4-O to prevent branching .
  • Donor reactivity : Optimize leaving groups (e.g., imidate vs. thioglycoside) and temperature (-40°C to 0°C).
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., α-anomer) .

Q. How does the Fmoc group influence solubility during purification?

The hydrophobic Fmoc group reduces aqueous solubility, necessitating:

  • Mixed solvent systems : Use DMF/H2_2O or THF/H2_2O for column chromatography.
  • Acid-labile resins : For solid-phase synthesis, employ Wang or Rink amide resins cleavable with 20% TFA.
  • Detergent-assisted HPLC : Add 0.1% SDS to mobile phases to improve peak resolution .

Q. What strategies resolve contradictions in NMR data for similar fucosylated glycoconjugates?

Discrepancies in reported NMR shifts (e.g., Fuc H1 δ 5.1 vs. 5.3 ppm) may stem from:

  • Solvent effects : Compare data acquired in D2_2O vs. DMSO-d6_6.
  • Dynamic exchange : Use low-temperature NMR (e.g., 278 K) to slow conformational interconversion.
  • Cross-validation with X-ray crystallography : Resolve ambiguous NOEs via crystal structures, as done for lacto-N-biose derivatives .

Q. How can enzymatic degradation assays assess the stability of the α-L-fucosyl linkage?

  • α-L-Fucosidases : Incubate the compound with bovine kidney α-fucosidase (pH 5.0, 37°C) and monitor hydrolysis via:
    • HPAEC-PAD : Quantify released fucose.
    • Fluorescence quenching : If the Fmoc group is retained, track emission changes at 305 nm .

Q. What computational tools predict interactions between this compound and lectins?

  • Molecular docking (AutoDock Vina) : Model binding to human DC-SIGN (PDB: 1SL4) using the Glycam force field.
  • MD simulations (GROMACS) : Assess binding stability (50 ns trajectories, CHARMM36 parameters).
  • Validate predictions with SPR assays (e.g., Biacore) measuring KD_D values .

Methodological Best Practices

  • Synthetic Reproducibility : Always use anhydrous solvents (e.g., molecular sieves for DCM) and freshly activated donors.
  • Data Interpretation : Cross-reference NMR with HSQC and HMBC for unambiguous assignment .
  • Contingency Planning : If α-fucosylation fails, switch to orthogonal protection (e.g., 2-naphthylmethyl ethers) and reattempt glycosylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.